

The Discovery and Synthesis of PF-06465469 (Lorlatinib): A Technical Guide

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Compound of Interest		
Compound Name:	PF-06465469	
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Executive Summary

PF-06465469, also known as lorlatinib, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements. Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for **PF-06465469**.

Discovery and Rationale

The development of **PF-06465469** was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC. A key mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain, with the G1202R mutation being notoriously difficult to target. Furthermore, brain metastases are a common site of disease progression, highlighting the need for a potent, brain-penetrant ALK inhibitor.

Structure-based drug design and a focus on physicochemical properties to ensure central nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib. This design strategy aimed to create a molecule with broad-spectrum activity against various ALK



resistance mutations, including G1202R, while maintaining high selectivity and the ability to cross the blood-brain barrier.

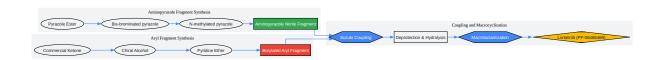
Synthesis of PF-06465469

The synthesis of lorlatinib is a complex, multi-step process that has been optimized for large-scale production. The core structure is assembled through a convergent approach, featuring a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic macrocycle.

Synthetic Scheme Overview

The synthesis can be broadly divided into the preparation of two key fragments followed by their coupling and final macrocyclization.

Diagram of the overall synthetic strategy:



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Caption: Overall synthetic strategy for Iorlatinib (PF-06465469).

Experimental Protocols (Summary of Published Methods)

The following protocols are summaries of procedures described in the scientific literature and are intended for informational purposes. For detailed, step-by-step instructions, please refer to



the cited publications.

Synthesis of the Aminopyrazole Fragment[1][2][3]

- Bis-bromination: A commercially available pyrazole ester is subjected to bis-bromination to yield the corresponding dibromopyrazole derivative.
- N-methylation: The dibromopyrazole is then reacted with a protected methylamine equivalent, introduced via treatment with a strong base like sodium hydride, to afford the Nmethylated intermediate.
- Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial nitrile functionality of the aminopyrazole fragment.

Synthesis of the Borylated Aryl Fragment[1][2][3]

- Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly efficient for this transformation on a large scale.
- Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.
- Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is
 followed by bromination of the pyridine ring and protection of the amino group. Finally, a
 Miyaura borylation reaction is performed to generate the borylated aryl fragment required for
 the Suzuki coupling.

Suzuki Coupling and Macrocyclization[1][2]

- Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment has been shown to minimize homocoupling side reactions.
- Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.



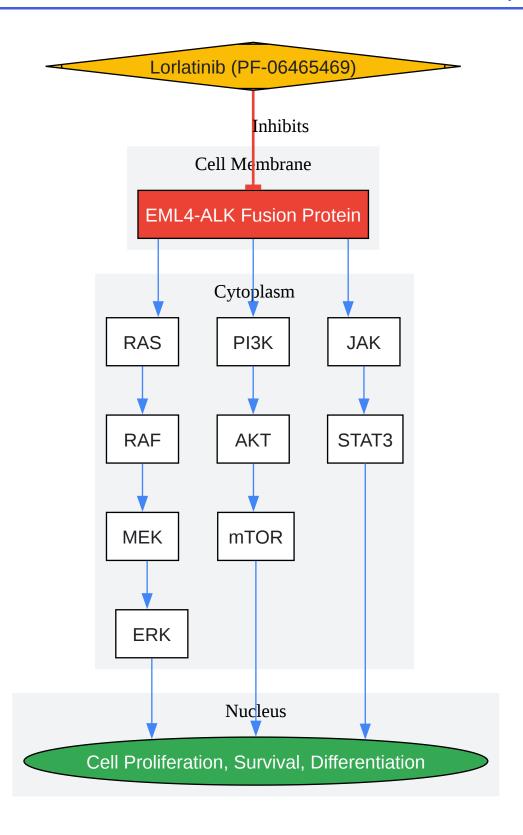
Macrolactamization: The final macrocyclic ring is formed through an amide bond formation.
This is typically achieved under high dilution conditions using a coupling reagent such as
HATU to favor the intramolecular reaction. The final product, lorlatinib, is then isolated and
purified.

Mechanism of Action and Signaling Pathways

PF-06465469 is an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases. In NSCLC, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) with constitutively active kinase domains. These fusion proteins drive downstream signaling pathways that promote cell proliferation, survival, and differentiation. Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.

ALK Signaling Pathway



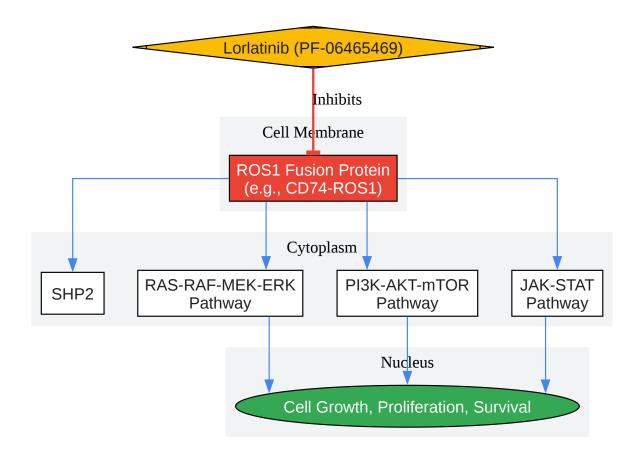


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Caption: Simplified ALK signaling pathway and the inhibitory action of lorlatinib.



ROS1 Signaling Pathway



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Caption: Simplified ROS1 signaling pathway and the inhibitory action of lorlatinib.

Quantitative Data In Vitro Potency



Target	IC50 (nM)	Assay Type	Reference
Wild-type ALK	0.02	Biochemical	[4]
ALK L1196M	0.07	Biochemical	[4]
ALK G1269A	0.11	Biochemical	[4]
ALK G1202R	0.92	Biochemical	[4]
Wild-type ROS1	0.02	Biochemical	[4]

Pharmacokinetic Parameters

Preclinical (Mouse)[5]

Parameter	Value	Unit
Cmax (10 mg/kg, oral)	2705.68 ± 539.78	μg/L
Tmax (10 mg/kg, oral)	0.625 ± 0.231	h

Clinical (Human)



Parameter	Value	Unit	Reference
Absolute Oral Bioavailability	81	%	[6]
Mean Plasma Half-life (single 100 mg dose)	24	h	[6]
Mean Oral Clearance (single 100 mg dose)	11	L/h	[6]
Mean Oral Clearance (steady state)	18	L/h	[6]
Median Tmax (single dose)	1.09 - 2.00	h	[7]
Volume of Distribution (steady state)	305	L	[6]

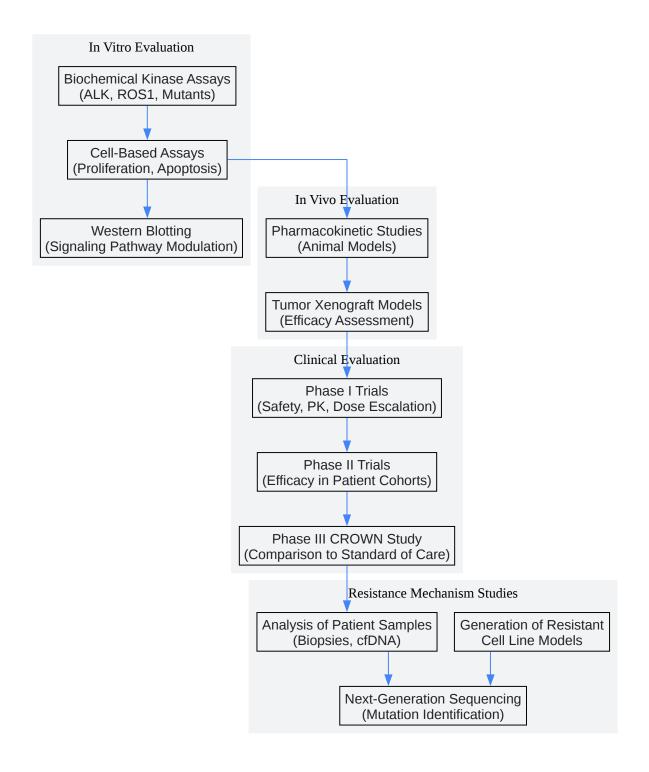
Clinical Efficacy (CROWN Study - 5-Year Follow-up)[8][9]

Endpoint	Lorlatinib (n=149)	Crizotinib (n=147)	Hazard Ratio (95% CI)
Median Progression- Free Survival	Not Reached	9.1 months	0.19 (0.13 - 0.27)
5-Year Progression- Free Survival Rate	60%	8%	-
Objective Response Rate	81%	63%	-
Median Time to Intracranial Progression	Not Reached	16.4 months	0.06 (0.03 - 0.12)

Experimental Protocols



Workflow for Evaluating Lorlatinib Efficacy and Resistance





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Caption: Experimental workflow for the evaluation of lorlatinib.

Key Biological Assays (Summary of Published Methods)

ALK/ROS1 Kinase Inhibition Assay (Biochemical)

- Principle: Measures the ability of Iorlatinib to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.
- General Protocol:
 - Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
 - Lorlatinib at various concentrations is added to the reaction mixture.
 - The reaction is allowed to proceed at a controlled temperature for a specific time.
 - The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).
 - IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)[2][8][9][10][11]

- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
- General Protocol:
 - ALK- or ROS1-driven cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a serial dilution of lorlatinib or vehicle control.



- Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
- The plate and its contents are equilibrated to room temperature.
- A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
- The plate is mixed on an orbital shaker to induce cell lysis.
- After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.
- The signal is proportional to the number of viable cells, and IC₅₀ values can be determined.

In Vivo Tumor Xenograft Studies[12][13]

- Principle: To evaluate the anti-tumor efficacy of lorlatinib in a living organism.
- · General Protocol:
 - Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells harboring ALK or ROS1 rearrangements.
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - Lorlatinib is administered orally at various doses and schedules. The control group receives a vehicle.
 - Tumor volume is measured regularly using calipers.
 - At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream signaling.
 - The efficacy of lorlatinib is determined by its ability to inhibit tumor growth compared to the control group.



Mechanisms of Resistance

Despite the broad activity of lorlatinib, acquired resistance can still emerge. The mechanisms of resistance are diverse and can be broadly categorized as on-target (ALK-dependent) or off-target (ALK-independent).

- On-Target Resistance: This primarily involves the acquisition of new mutations in the ALK kinase domain. While lorlatinib is effective against many single mutations, compound mutations (two or more mutations in the same ALK allele) can confer resistance. Examples of lorlatinib-resistant compound mutations include G1202R/L1196M and I1171N/L1198F.[3]
- Off-Target Resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the amplification of other receptor tyrosine kinases like MET or the activation of downstream signaling nodes such as the MAPK or PI3K/AKT pathways.

Conclusion

PF-06465469 (lorlatinib) is a testament to the power of rational drug design in overcoming clinical challenges in oncology. Its unique macrocyclic structure confers potent, broad-spectrum activity against ALK and ROS1, including clinically relevant resistance mutations, and excellent CNS penetration. The robust preclinical and clinical data, particularly the long-term outcomes from the CROWN study, have established lorlatinib as a standard-of-care for the first-line treatment of ALK-positive NSCLC. Ongoing research continues to explore its full potential and to develop strategies to overcome emerging resistance mechanisms.

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